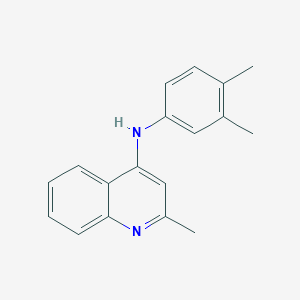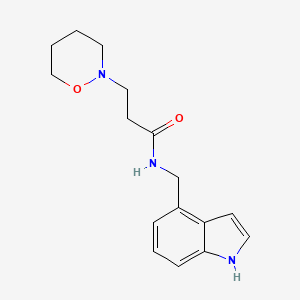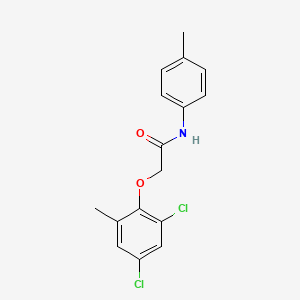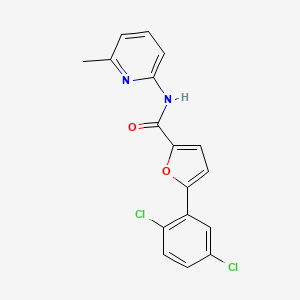
N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine
描述
N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine, also known as DMQX, is a chemical compound that belongs to the class of quinolinamines. It is a potent and selective antagonist of the AMPA receptor, which plays a crucial role in the excitatory neurotransmission in the central nervous system. DMQX has been widely used in scientific research to investigate the mechanisms of synaptic plasticity, learning, and memory.
作用机制
N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine is a selective antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors. AMPA receptors are involved in the fast excitatory neurotransmission in the central nervous system. This compound binds to the glutamate-binding site of the AMPA receptor and blocks the ion channel, thereby preventing the influx of cations, such as sodium and calcium, into the postsynaptic neuron. This leads to the inhibition of the AMPA receptor-mediated synaptic transmission and the induction of LTD.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the AMPA receptor-mediated synaptic transmission and induces LTD. It also reduces the release of glutamate from presynaptic terminals. This compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for the specific investigation of the role of AMPA receptors in synaptic plasticity and learning. This compound has been widely used in electrophysiological experiments and behavioral experiments to investigate the mechanisms of synaptic plasticity and learning. However, this compound also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which requires frequent administration. This compound also has poor solubility in water, which limits its use in some experiments.
未来方向
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine. One direction is to investigate the role of AMPA receptors in different brain regions and neuronal populations. Another direction is to investigate the effects of this compound on synaptic plasticity and learning in different animal models, such as transgenic mice and rats. Additionally, the development of new analogs and derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new therapeutic targets for neurological disorders.
科学研究应用
N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine has been widely used in scientific research to investigate the mechanisms of synaptic plasticity, learning, and memory. It has been shown to block the AMPA receptor-mediated synaptic transmission and to induce long-term depression (LTD) of synaptic transmission. This compound has been used in electrophysiological experiments to study the role of AMPA receptors in synaptic plasticity and learning. It has also been used in behavioral experiments to investigate the effects of AMPA receptor antagonists on learning and memory in animal models.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-12-8-9-15(10-13(12)2)20-18-11-14(3)19-17-7-5-4-6-16(17)18/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGFZOVNLBJFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201720 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B3921322.png)


![4-{2-[(allylamino)carbonothioyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B3921347.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3921357.png)
![1-(2-chloro-4-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B3921364.png)
![(3S)-1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B3921366.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3921392.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]acetamide](/img/structure/B3921393.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3921399.png)
![4-({1-[1-methyl-2-(3-pyridinyl)ethyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B3921401.png)
amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3921409.png)
![methyl 2-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}hydrazinecarboxylate](/img/structure/B3921419.png)